molecular formula C10H12FN5O3 B1198245 5'-Fluoro-5'-deoxyadenosine

5'-Fluoro-5'-deoxyadenosine

Cat. No.: B1198245
M. Wt: 269.23 g/mol
InChI Key: QPVLKMICBYRPSX-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Fluoro-5’-Deoxyadenosine is an organic compound belonging to the class of 5’-deoxyribonucleosides. These nucleosides are characterized by the replacement of the oxygen atom at the 5’ position of the ribose moiety with another atom, in this case, a fluorine atom. The compound has a chemical formula of C10H12FN5O3 and a molar mass of 269.236 g/mol . It is a fluorinated derivative of adenosine and is known for its role in the biosynthesis of fluorinated natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-5’-Deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. The fluorinase enzyme combines S-adenosyl-L-methionine and fluoride to generate 5’-Fluoro-5’-Deoxyadenosine and L-methionine . This reaction can also use 2’-deoxyadenosine as a substrate .

Industrial Production Methods

Industrial production of 5’-Fluoro-5’-Deoxyadenosine typically involves the same enzymatic process. The fluorinase enzyme is utilized to catalyze the reaction under controlled conditions, ensuring high yield and purity of the product . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-5’-Deoxyadenosine undergoes various chemical reactions, including substitution and oxidation reactions. The fluorinase enzyme catalyzes the formation of the carbon-fluorine bond, which is a key step in the synthesis of this compound .

Common Reagents and Conditions

The primary reagents used in the synthesis of 5’-Fluoro-5’-Deoxyadenosine include S-adenosyl-L-methionine and fluoride ions. The reaction is typically carried out under mild conditions, with the fluorinase enzyme facilitating the formation of the desired product .

Major Products Formed

The major product formed from the enzymatic reaction is 5’-Fluoro-5’-Deoxyadenosine, along with L-methionine as a byproduct .

Mechanism of Action

Comparison with Similar Compounds

5’-Fluoro-5’-Deoxyadenosine is unique among nucleosides due to the presence of a fluorine atom at the 5’ position of the ribose moiety. Similar compounds include:

The uniqueness of 5’-Fluoro-5’-Deoxyadenosine lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVLKMICBYRPSX-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031716
Record name 5'-Deoxy-5'-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731-98-6
Record name 5′-Deoxy-5′-fluoroadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxy-5'-fluoroadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-DEOXY-5'-FLUOROADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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